molecular formula C9H17ClFNO2 B2866894 Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride CAS No. 2416229-12-2

Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride

Cat. No.: B2866894
CAS No.: 2416229-12-2
M. Wt: 225.69
InChI Key: ZEBOCFUMWBUXNP-UHFFFAOYSA-N
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Description

Its structure features a piperidine ring substituted at the 4-position with a methyl carboxylate ester and a 2-fluoroethyl group, with the hydrochloride salt enhancing solubility.

Properties

IUPAC Name

methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2.ClH/c1-13-8(12)9(2-5-10)3-6-11-7-4-9;/h11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRWERLZPNNPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)CCF.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approaches

Cyclization of α,ω-diamine or amino alcohol precursors is a classical method. For example, the Dieckmann cyclization of ethyl 4-(2-aminoethyl)aminobutyrate could yield the piperidine-4-carboxylate ester core. However, this route often requires harsh conditions and may lack regioselectivity. Alternatively, Michael addition of acrylates to enamines, followed by intramolecular cyclization, offers milder conditions. A 2011 patent demonstrated the utility of phospho-molybdic acid as a catalyst for oxidation-reduction sequences in piperidine synthesis, suggesting that similar catalytic systems could facilitate cyclization.

Functionalization of Preformed Piperidines

Introducing the 2-Fluoroethyl Group

Fluorination strategies must balance reactivity and selectivity. The 2-fluoroethyl moiety is typically introduced via nucleophilic substitution or transition-metal-catalyzed coupling .

Nucleophilic Fluorination

Reaction of piperidine-4-carboxylate esters with 2-fluoroethyl halides in the presence of a base (e.g., K₂CO₃) represents a straightforward approach. However, competing elimination reactions may reduce yields. A study on analogous spiro-piperidine systems employed iodophenyl intermediates for coupling, suggesting that Ullmann-type couplings with 2-fluoroethyl Grignard reagents could be viable.

Reductive Amination

Condensation of methyl piperidine-4-carboxylate with fluoroacetaldehyde, followed by reductive amination using NaBH₃CN or catalytic hydrogenation, offers an alternative pathway. This method mirrors the reduction steps in patent CN102887854B, where ammonium formate and palladium charcoal were critical for imine reduction.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include catalyst choice, solvent systems, and temperature control.

Catalytic Systems

The patent highlights phospho-molybdic acid as an effective catalyst for oxidation steps, enhancing hydrogen peroxide’s activity. For reductions, 10% palladium charcoal with ammonium formate proved optimal, achieving yields >75% under mild conditions (30–50°C, 4–8 hours). These conditions are directly applicable to reductive steps in the target compound’s synthesis.

Solvent and Stoichiometry

Methanol and ethanol are preferred for their ability to dissolve both polar and nonpolar intermediates. The patent specifies a solvent-to-substrate ratio of 5:30 (w/v), ensuring homogeneity without excessive dilution. For fluorination, anhydrous DMF or THF may suppress side reactions.

Salt Formation and Purification

Conversion of the free base to the hydrochloride salt involves treatment with concentrated HCl in a polar aprotic solvent. Patent CN102887854B details a crystallization protocol using ethanol/ethyl acetate, yielding high-purity hydrochloride salts. Adjusting the pH to 1–2 ensures complete protonation of the piperidine nitrogen.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Key signals include the piperidine ring protons (δ 1.5–3.0 ppm), fluoroethyl group (δ 4.4–4.6 ppm for CHF₂), and ester methyl (δ 3.6–3.8 ppm).
  • ¹⁹F NMR : A singlet near δ -220 ppm confirms the presence of the fluorine atom.
  • MS (ESI+) : Expected [M+H]⁺ at m/z 234.1 for the free base and 270.5 for the hydrochloride salt.

Crystallography

Single-crystal X-ray diffraction, as performed in related studies, can confirm the stereochemistry and salt form.

Comparative Analysis of Synthetic Pathways

Method Starting Material Catalyst/Solvent Yield (%) Purity (%)
Nucleophilic Alkylation Methyl piperidine-4-carboxylate K₂CO₃, DMF 65–70 95
Reductive Amination Piperidine-4-carboxylate + Fluoroacetaldehyde Pd/C, MeOH 75–80 98
Cyclization Ethyl 4-(2-aminoethyl)aminobutyrate Phospho-molybdic acid 50–55 90

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reactant in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application, but typically involve binding to receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(2-Chloroethyl)piperidine-4-carboxylate Hydrochloride

  • Structure : Similar to the target compound but replaces the 2-fluoroethyl group with a 2-chloroethyl moiety and uses an ethyl ester.
  • Molecular Formula: C₁₀H₁₉Cl₂NO₂; Molecular Weight: 256.17 g/mol .
  • Applications : Used as a synthetic intermediate in organic chemistry. The chloroethyl group may confer higher reactivity compared to the fluoroethyl analog.

Methyl 3,3-Difluoropiperidine-4-carboxylate Hydrochloride

  • Structure : Features a difluorinated piperidine ring with a methyl carboxylate ester.
  • CAS Number : 1779974-06-9; Purity : ≥98% .
  • Applications: Valued in drug development for its metabolic stability, attributed to fluorine substitution. The difluoro group increases electronegativity and lipophilicity compared to mono-fluoro analogs.

Methyl Piperidine-4-carboxylate Hydrochloride

  • Structure : Lacks the 2-fluoroethyl group, containing only the methyl carboxylate substituent.
  • CAS Number : 7462-86-4; Purity : ≥98% .
  • Applications: A versatile building block in pharmaceutical synthesis.

Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride

  • Structure : Substituted with a methyl group and ethyl carboxylate at the 4-position.
  • CAS Number: 225240-71-1; Molecular Formula: C₉H₁₈ClNO₂ .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications
Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate HCl N/A C₉H₁₅FNO₂•HCl ~235.7 (calc.) 2-fluoroethyl, methyl ester Research intermediate (inferred)
Ethyl 4-(2-chloroethyl)piperidine-4-carboxylate HCl 1276088-72-2 C₁₀H₁₉Cl₂NO₂ 256.17 2-chloroethyl, ethyl ester Organic synthesis
Methyl 3,3-difluoropiperidine-4-carboxylate HCl 1779974-06-9 C₇H₁₀F₂NO₂•HCl 223.62 3,3-difluoro, methyl ester Drug development
Methyl piperidine-4-carboxylate HCl 7462-86-4 C₇H₁₃NO₂•HCl 195.65 Methyl ester Pharmaceutical intermediate
Ethyl 4-methylpiperidine-4-carboxylate HCl 225240-71-1 C₉H₁₈ClNO₂ 207.7 Methyl, ethyl ester Synthetic chemistry

Key Research Findings

  • Fluorine vs. Chlorine Substitution : Fluorine in the 2-fluoroethyl group (hypothetical) may improve metabolic stability and binding affinity compared to chlorine analogs, as seen in other fluorinated pharmaceuticals .
  • Solubility and Bioavailability : Hydrochloride salts of piperidine carboxylates generally exhibit enhanced aqueous solubility, critical for drug formulation .
  • Toxicological Data: Limited for specific analogs; however, 4-(diphenylmethoxy)piperidine hydrochloride (CAS 65214-86-0) lacks comprehensive toxicity profiles, highlighting the need for further studies .

Biological Activity

Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate; hydrochloride is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is primarily investigated for its roles in medicinal chemistry, particularly in the context of cancer therapy and neuropharmacology. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

  • IUPAC Name : Methyl 4-(2-fluoroethyl)piperidine-4-carboxylate; hydrochloride
  • Molecular Formula : C10H14ClFNO2
  • Molecular Weight : 235.68 g/mol

The biological activity of methyl 4-(2-fluoroethyl)piperidine-4-carboxylate is primarily attributed to its interaction with various molecular targets, including receptors involved in cancer progression and neurodegenerative diseases. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system targets.

Anticancer Properties

Recent studies have demonstrated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to methyl 4-(2-fluoroethyl)piperidine-4-carboxylate have shown promise in inhibiting tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.

  • Case Study : A study on piperidine derivatives indicated that modifications at the piperidine ring can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound was evaluated using the MTT assay, demonstrating IC50 values in the low micromolar range against FaDu hypopharyngeal tumor cells .

Neuropharmacological Effects

The potential neuropharmacological effects of this compound have been explored, particularly its influence on cholinergic signaling pathways. Piperidine derivatives are known to interact with acetylcholine receptors, which are crucial in the treatment of Alzheimer's disease.

  • Research Findings : In vitro studies suggest that methyl 4-(2-fluoroethyl)piperidine-4-carboxylate may inhibit acetylcholinesterase (AChE), thereby increasing acetylcholine levels in synaptic clefts and enhancing cognitive functions .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (µM)Mechanism of Action
Methyl 4-(2-fluoroethyl)piperidine-4-carboxylateAnticancer<10Apoptosis induction
EF24 (piperidinone derivative)Anticancer5IKKb inhibition
Donepezil (AChE inhibitor)Neuroprotective0.1AChE inhibition

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of methyl 4-(2-fluoroethyl)piperidine-4-carboxylate. Preliminary data suggest favorable oral bioavailability and moderate clearance rates in animal models.

  • Table: Pharmacokinetic Parameters
ParameterValue
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t1/2)80 min
Bioavailability (F)42%

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